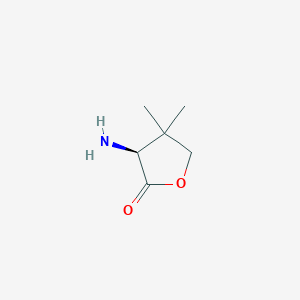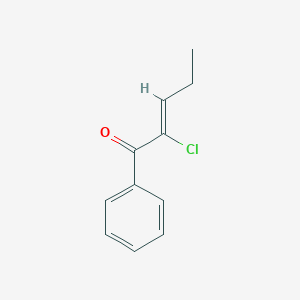
(3S)-3-Amino-4,4-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-4,4-dimethyloxolan-2-one, also known as oxetan-3-amine, is a cyclic amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a chiral molecule, which means it has two enantiomers: (3S)-oxetan-3-amine and (3R)-oxetan-3-amine. In
Aplicaciones Científicas De Investigación
(3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has shown promising results in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential target for drug discovery due to its ability to interact with various biological targets, including enzymes and receptors. In biochemistry, (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has been used as a building block for the synthesis of peptides and other bioactive molecules. In materials science, this compound has been explored for its potential applications in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase, and to modulate the activity of certain receptors, including GABA-A receptors.
Efectos Bioquímicos Y Fisiológicos
(3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anti-inflammatory, and analgesic activities. This compound has also been investigated for its potential neuroprotective effects, as well as its ability to modulate the immune system and to inhibit tumor cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene in lab experiments is its high enantiomeric purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene is its relatively low water solubility, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene. One potential area of focus is the development of new drugs based on this compound, particularly for the treatment of neurological disorders and cancer. Another area of interest is the exploration of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene as a building block for the synthesis of novel materials with unique properties, such as self-assembling materials and stimuli-responsive materials. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting intermediate is then treated with sodium borohydride to yield (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene with high enantiomeric purity.
Propiedades
Número CAS |
157717-59-4 |
|---|---|
Nombre del producto |
(3S)-3-Amino-4,4-dimethyloxolan-2-one |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(3S)-3-amino-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3/t4-/m1/s1 |
Clave InChI |
FTLXLFPMDCOABE-SCSAIBSYSA-N |
SMILES isomérico |
CC1(COC(=O)[C@H]1N)C |
SMILES |
CC1(COC(=O)C1N)C |
SMILES canónico |
CC1(COC(=O)C1N)C |
Sinónimos |
2(3H)-Furanone,3-aminodihydro-4,4-dimethyl-,(3S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)


![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)
![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)
